![molecular formula C7H5IN2O B3219466 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol CAS No. 1190318-75-2](/img/structure/B3219466.png)
3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol
Overview
Description
3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrolopyridine derivative that has been shown to have a range of biochemical and physiological effects. In Additionally, we will list as many future directions for the research of this compound as possible.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol involves the binding of the compound to the active site of target enzymes, thereby inhibiting their activity. This inhibition leads to the suppression of cell growth and division, which can be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol has been shown to have a range of biochemical and physiological effects. This compound has been reported to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels). Additionally, 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective in inhibiting target enzymes, which can make it a valuable tool in the study of cell growth and division. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol. One area of interest is the development of more potent and selective inhibitors of target enzymes. Additionally, researchers may explore the use of this compound in combination with other anticancer agents to enhance its efficacy. Another potential direction for research is the investigation of the anti-inflammatory properties of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol, which may have applications in the treatment of inflammatory diseases such as arthritis. Overall, the potential applications of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol in scientific research are vast and varied, making it an exciting area of study for researchers in the field.
Scientific Research Applications
3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol has been studied for its potential applications in scientific research. This compound has been shown to be a potent inhibitor of several enzymes, including protein kinase B (AKT) and cyclin-dependent kinase 4 (CDK4). These enzymes play a crucial role in regulating cell growth and division, and their inhibition can lead to the suppression of cancer cell proliferation.
properties
IUPAC Name |
3-iodo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-3-10-7-5(11)1-2-9-6(4)7/h1-3,10H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBNAYPRRXIUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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